4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C12H11FN2OS2 and its molecular weight is 282.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging Applications
- PET Radioligand Development : A derivative of 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide, identified as FIMX, was developed for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1). This compound shows potential for imaging neuropsychiatric disorders and aiding in drug development (Xu et al., 2013).
Antimicrobial Properties
- Fluorobenzamides with Antimicrobial Activity : Fluorobenzamides containing thiazole and thiazolidine were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was found to enhance this activity (Desai et al., 2013).
Chemical Synthesis and Characterization
- Crystal Structure Analysis : The synthesis and X-ray crystal structure analysis of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, provided insights into the molecular packing and interactions in the crystal (Deng et al., 2014).
- Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, including those with methyl functionality, have been synthesized and studied for their gelation behavior. This research helps understand the role of non-covalent interactions in gelation and the design of supramolecular materials (Yadav & Ballabh, 2020).
Anticancer Applications
- Anticancer Compound Synthesis : N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity. Some derivatives exhibited higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Fluorescent Sensors
- Benzimidazole and Benzothiazole Schiff Bases : These compounds, including ones with 4-fluoro-N-(1H-tetrazol-5-yl)benzamide derivatives, have been studied as fluorescent sensors for metal ions like Al3+ and Zn2+ (Suman et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which may play a role in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, thiazole derivatives have been found to have antimicrobial activity, suggesting that they may interfere with bacterial cell wall synthesis or other essential bacterial processes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Future Directions
The development of new compounds related to the thiazole scaffold continues to be an active area of research due to their diverse biological activities . Future work could focus on synthesizing new thiazole derivatives with different substituents and evaluating their biological activities. Additionally, more detailed studies on the mechanisms of action, physical and chemical properties, and safety profiles of these compounds would be beneficial.
Properties
IUPAC Name |
4-fluoro-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS2/c1-17-6-10-7-18-12(14-10)15-11(16)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHZBHCPEZNBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.